
1-Boc-4-(Aminomethyl)piperidine hydrochloride
Overview
Description
1-Boc-4-(Aminomethyl)piperidine hydrochloride is a chemical compound with the molecular formula C11H22N2O2·HCl and a molecular weight of 250.77 g/mol . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of biologically active compounds. The compound is characterized by the presence of a piperidine ring substituted with a Boc-protected aminomethyl group.
Mechanism of Action
Target of Action
1-Boc-4-(Aminomethyl)piperidine hydrochloride is primarily used in the preparation of biologically active compounds . It is known to act as an inhibitor for aspartic acid protease and Kinesin spindle protein .
Mode of Action
The compound interacts with its targets, inhibiting their function. For instance, when it acts as an inhibitor for aspartic acid protease and Kinesin spindle protein, it prevents these proteins from performing their normal functions, which can lead to various downstream effects .
Biochemical Pathways
Given its role as an inhibitor for aspartic acid protease and kinesin spindle protein, it can be inferred that it affects the pathways these proteins are involved in .
Pharmacokinetics
It is known that the compound is soluble in chloroform and methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
The compound is used in the preparation of biologically active compounds and orally active platelet-activating factor antagonists
Action Environment
The compound is recommended to be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-Boc-4-(Aminomethyl)piperidine hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of protein inhibitors and agonists. It interacts with several enzymes and proteins, including aspartic acid protease and Kinesin spindle protein. These interactions are essential for the compound’s function as an inhibitor or agonist, influencing various biochemical pathways. The nature of these interactions involves binding to the active sites of the enzymes, thereby modulating their activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of aspartic acid protease, leading to alterations in cellular metabolism and gene expression. Additionally, its interaction with Kinesin spindle protein affects cell division and signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes such as aspartic acid protease and Kinesin spindle protein, inhibiting their activity. This inhibition leads to downstream effects on cellular processes, including changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s interaction with aspartic acid protease and Kinesin spindle protein influences metabolic flux and metabolite levels. These interactions play a crucial role in modulating cellular metabolism and biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution affects its activity and function, influencing its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its interaction with target enzymes and proteins, modulating their activity and influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-(Aminomethyl)piperidine hydrochloride can be synthesized through a multi-step process. One common method involves the protection of 4-(aminomethyl)piperidine with a Boc (tert-butoxycarbonyl) group. The reaction typically uses Boc anhydride in the presence of a base such as triethylamine . The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(Aminomethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the desired transformation.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Reagents like Dess-Martin periodinane can be used for oxidation reactions.
Major Products Formed:
Deprotected Amine: Removal of the Boc group yields 4-(aminomethyl)piperidine.
Oxidized Products: Depending on the oxidizing agent, products such as imines or nitriles can be formed.
Scientific Research Applications
1-Boc-4-(Aminomethyl)piperidine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Amino-1-Boc-piperidine: Similar in structure but lacks the aminomethyl group.
1-Boc-4-(Methylamino)piperidine: Contains a methylamino group instead of an aminomethyl group.
4-(N-Boc-amino)piperidine: Another Boc-protected piperidine derivative.
Uniqueness: 1-Boc-4-(Aminomethyl)piperidine hydrochloride is unique due to the presence of both the Boc-protected amine and the aminomethyl group, which allows for versatile chemical transformations and applications in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13;/h9H,4-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXFEYYTYBXYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373198 | |
| Record name | tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359629-16-6 | |
| Record name | tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


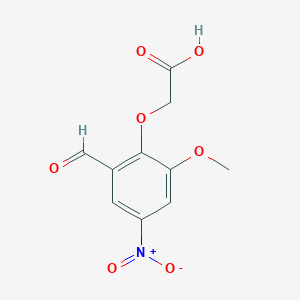
![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)
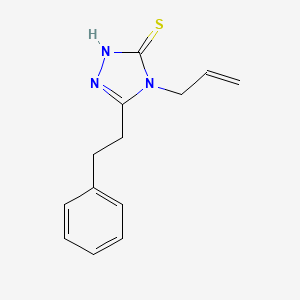
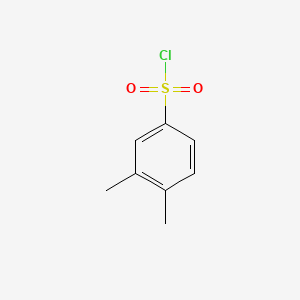
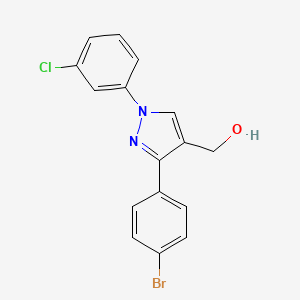
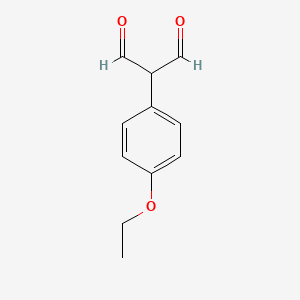
![(E)-1-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B1333947.png)

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)

![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)
